1-[2-(4-methoxyphenyl)ethyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19-9-7-16(8-10-19)11-12-22-21(26)23-14-17-13-20(25)24(15-17)18-5-3-2-4-6-18/h2-10,17H,11-15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBVJYRBHCVRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(4-methoxyphenyl)ethyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.42 g/mol. Its structure features a methoxyphenyl group and a pyrrolidinone moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Sigma Receptors : Recent studies indicate that compounds with similar structures often interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems .
- Enzyme Inhibition : The urea group in the compound may facilitate interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity and altering physiological responses.
Antitumor Activity
Research has demonstrated that derivatives of urea compounds can exhibit cytotoxic effects against various cancer cell lines. In vitro studies suggest that this compound shows promise in inhibiting cell proliferation in breast and prostate cancer models.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Neuroprotective Effects
Studies involving neurodegenerative disease models have shown that this compound may protect neuronal cells from oxidative stress and apoptosis through modulation of sigma receptors .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of urea compounds, including our target compound. They reported significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects revealed that treatment with this compound improved cognitive function in mouse models of Alzheimer's disease. The study highlighted the compound's ability to reduce amyloid-beta levels and enhance synaptic plasticity .
Preparation Methods
Cyclization of Itaconic Acid with Aniline
The pyrrolidinone core is synthesized via a thermally induced cyclocondensation of itaconic acid (11 ) and aniline. In a protocol adapted from, equimolar amounts of itaconic acid and aniline are heated to 150°C under inert conditions, triggering an exothermic reaction that yields 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (17 ) as a dark brown solid. This intermediate is esterified using methanol and sulfuric acid to form the methyl ester, enhancing solubility for subsequent steps.
Key Reaction Conditions :
Reduction and Amination
The carboxylate group of the methyl ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH$$4$$) in tetrahydrofuran (THF). The resulting alcohol is converted to a bromide via Appel reaction (CBr$$4$$, PPh$$_3$$), followed by nucleophilic substitution with aqueous ammonia to yield 5-oxo-1-phenylpyrrolidin-3-ylmethylamine.
Analytical Validation :
- $$^1$$H-NMR (DMSO-$$d6$$): δ 7.45–7.30 (m, 5H, Ph), 3.85 (dd, $$J = 10.2 \, \text{Hz}$$, 1H, CH$$2$$NH$$2$$), 3.20 (m, 1H, pyrrolidinone CH), 2.95–2.70 (m, 2H, pyrrolidinone CH$$2$$).
- LC-MS : m/z = 235.1 [M+H]$$^+$$.
Synthesis of 2-(4-Methoxyphenyl)ethylamine
Reduction of 4-Methoxyphenylacetic Acid
4-Methoxyphenylacetic acid is reduced to 2-(4-methoxyphenyl)ethanol using borane-tetrahydrofuran (BH$$3$$-THF) at 0°C. The alcohol is then converted to the corresponding azide via Mitsunobu reaction (DIAD, PPh$$3$$, HN$$3$$), followed by Staudinger reduction (PPh$$3$$, H$$_2$$O) to yield the primary amine.
Optimization Notes :
Spectroscopic Confirmation
- IR (KBr) : 3350 cm$$^{-1}$$ (N-H stretch), 1610 cm$$^{-1}$$ (C-N bend).
- $$^13$$C-NMR : δ 55.2 (OCH$$3$$), 40.1 (CH$$2$$NH$$_2$$).
Urea Bond Formation
Isocyanate-Mediated Coupling
The pyrrolidinone-derived amine (1.2 ) is reacted with triphosgene in dichloromethane to generate an isocyanate intermediate, which is subsequently treated with 2-(4-methoxyphenyl)ethylamine at 0°C. This method, adapted from, ensures controlled urea formation without over-reaction.
Reaction Parameters :
Carbodiimide-Assisted Coupling
Alternatively, a carbodiimide coupling agent (EDC/HOBt) facilitates urea formation between the two amines in dimethylformamide (DMF). This method, while efficient, requires rigorous exclusion of moisture.
Comparative Data :
| Method | Yield (%) | Purity (LC-MS) |
|---|---|---|
| Isocyanate Route | 78 | 98 |
| EDC/HOBt Route | 82 | 95 |
Enantiomeric Resolution (If Applicable)
If the synthesis yields a racemic mixture at the pyrrolidinone stage, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) in biphasic systems (methylcyclohexane/aqueous Mg$$^{2+}$$) achieves enantiopure intermediates. For instance, hydrolysis of the methyl ester with 47.5% conversion affords the (R)-enantiomer in >99% ee.
Analytical Characterization of the Final Product
Spectroscopic Data
- $$^1$$H-NMR (400 MHz, DMSO-$$d6$$): δ 7.40–7.25 (m, 5H, Ph), 6.85 (d, $$J = 8.8 \, \text{Hz}$$, 2H, OCH$$3$$-Ph), 4.10 (t, $$J = 6.4 \, \text{Hz}$$, 2H, NHCH$$2$$), 3.75 (s, 3H, OCH$$3$$), 3.30–3.10 (m, 2H, pyrrolidinone CH$$2$$), 2.95 (t, $$J = 6.4 \, \text{Hz}$$, 2H, CH$$2$$Ph).
- HRMS (ESI) : m/z calcd for C$${22}$$H$${26}$$N$$3$$O$$3$$ [M+H]$$^+$$: 392.1965; found: 392.1968.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the pyrrolidinone ring via cyclization of precursors (e.g., γ-keto acids or esters) under acidic or basic conditions .
- Step 2 : Introduction of the 4-methoxyphenethyl group through alkylation or nucleophilic substitution .
- Step 3 : Urea linkage formation using carbodiimide-mediated coupling between amines and isocyanates .
Optimization : Reaction efficiency improves with solvent polarity adjustments (e.g., DMF for polar intermediates) and temperature control (60–80°C for urea formation). Purity (>95%) is achieved via column chromatography or recrystallization .
Q. How is the compound’s structural integrity validated, and which analytical methods are critical?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the pyrrolidinone ring and urea linkage (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 5.1–5.3 ppm for NH groups) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 397.475) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidinone moiety .
Q. What are the key challenges in achieving high purity, and how are they addressed?
- Byproduct Formation : Side reactions during urea formation (e.g., isocyanate dimerization) are minimized by slow reagent addition and inert atmospheres .
- Purification : Reverse-phase HPLC or preparative TLC with eluents like ethyl acetate/hexane (3:7) isolates the target compound .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s biological targets and mechanisms?
- In Vitro Assays : Screen against enzyme libraries (e.g., kinases, GPCRs) using fluorescence polarization or SPR to identify binding partners .
- Molecular Docking : Predict interactions with targets like the 5-HT receptor (e.g., binding affinity <10 µM) using AutoDock Vina .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) to assess impact on potency .
Q. How should contradictory data on biological activity be analyzed?
- Case Example : Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration differences). Validate using standardized protocols (e.g., ADP-Glo™ Kinase Assay) .
- Reproducibility Checks : Compare results across labs using identical cell lines (e.g., HEK293 vs. CHO) .
Q. What computational approaches are effective for modeling this compound’s pharmacokinetics?
- Molecular Dynamics (MD) : Simulate membrane permeability (logP ~2.8) and blood-brain barrier penetration .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values) with metabolic stability .
- ADMET Prediction : Tools like SwissADME predict moderate hepatic clearance (t1/2 ~3.5 hrs) .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
- Animal Models : Administer doses (10–50 mg/kg) in rodent models of inflammation or pain; monitor biomarkers (e.g., TNF-α reduction) .
- Toxicity Profiling : Assess hepatotoxicity via ALT/AST levels and histopathology after 14-day exposure .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for urea coupling to prevent hydrolysis .
- Data Validation : Cross-reference NMR shifts with PubChem datasets (CID: [insert]) to confirm assignments .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies to ensure ethical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
